

A Comparative Guide to Enantioselective N-Propargylation of Indoles and Carbazoles

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Compound of Interest

Compound Name: *1-(prop-2-yn-1-yl)-1H-indole*

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The introduction of a propargyl group at the nitrogen atom of indoles and carbazoles is a critical transformation for synthesizing molecules with significant biological activity. However, achieving this enantioselectively presents a considerable challenge due to the low acidity of the N-H bond and competing C3-alkylation in indoles^[1]. This guide provides an objective comparison of prominent catalytic systems developed to overcome these hurdles, supported by experimental data and detailed protocols.

Comparison of Catalytic Methodologies

Two primary strategies have emerged for the enantioselective N-propargylation of these heterocycles: direct N-H functionalization and indirect multi-step approaches.

- Direct N-Propargylation with Chiral Alkali Metal Phosphates: This advanced method utilizes a chiral lithium phosphate catalyst to directly functionalize the N-H bond of both indoles and carbazoles.^[2] It employs specialized C-alkynyl N,O-acetals as propargylating agents, which generate a highly reactive α -alkynyl imine intermediate *in situ*.^{[3][4]} This system is notable for its high efficiency, excellent enantioselectivity, and the ability to operate at very low catalyst loadings.^[2]
- Indirect Copper-Catalyzed Alkylation/Oxidation: This strategy circumvents the challenges of direct indole N-propargylation by using a two-step sequence.^[1] First, an enantioselective copper-catalyzed propargylic alkylation of an indoline (a reduced indole) is performed. The

resulting chiral N-propargylindoline is then oxidized to furnish the desired N-propargylindole.

[1] While indirect, this method provides good yields and high enantioselectivities.[1]

- Indirect Nickel-Catalyzed C-C Coupling: A novel, modular approach involves a nickel-catalyzed reductive cross-coupling.[5] This method couples N-indolyl-substituted alkenes with alkynyl bromides to form the chiral N-propargyl indole products.[5] It offers broad substrate scope and high functional group compatibility.[5]

Data Presentation: Performance of Catalytic Systems

The following tables summarize the performance of these leading methodologies for the N-propargylation of indoles and carbazoles.

Table 1: Direct N-Propargylation via Lithium Phosphate Catalysis

Substrate	Propargylating Reagent ¹	Catalyst (mol%)	Yield (%)	ee (%)	Reference
Indole	Phenyl-substituted N,O-acetal	(R)-Li[P2] (5)	80	89	[3]
5-Methoxyindole	Phenyl-substituted N,O-acetal	(R)-Li[P2] (5)	75	88	[3]
5-Bromoindole	Phenyl-substituted N,O-acetal	(R)-Li[P2] (5)	78	85	[3]
Carbazole	Phenyl-substituted N,O-acetal	(R)-Li[P2] (5)	78	90	[4]
3,6-Dibromocarbazole	Phenyl-substituted N,O-acetal	(R)-Li[P2] (5)	75	92	[4]
Carbazole	p-Tolyl-substituted N,O-acetal	(R)-Li[P2] (5)	80	92	[4]

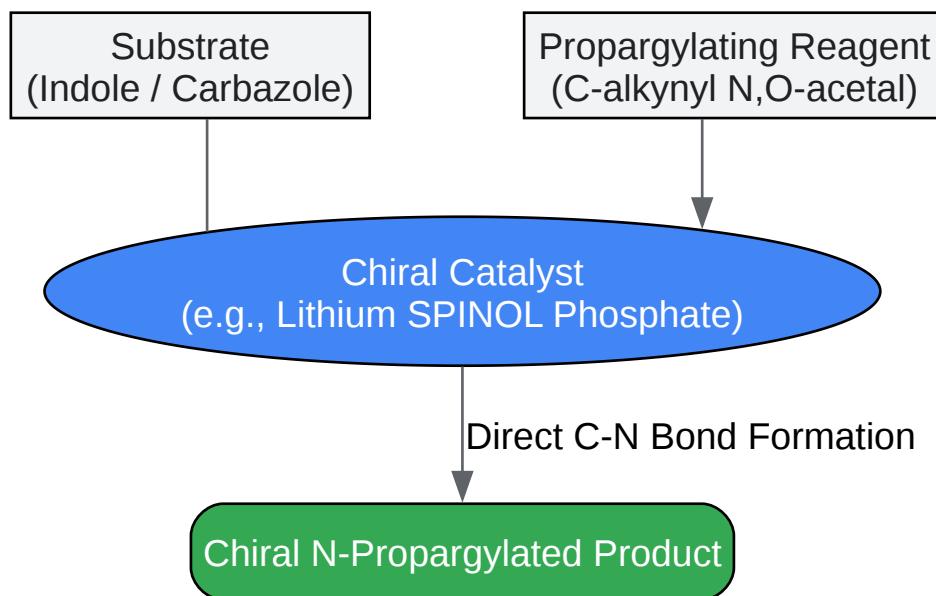
¹ C-alkynyl N,O-acetals are used as propargylating reagents.

Table 2: Indirect N-Propargylation of Indoles

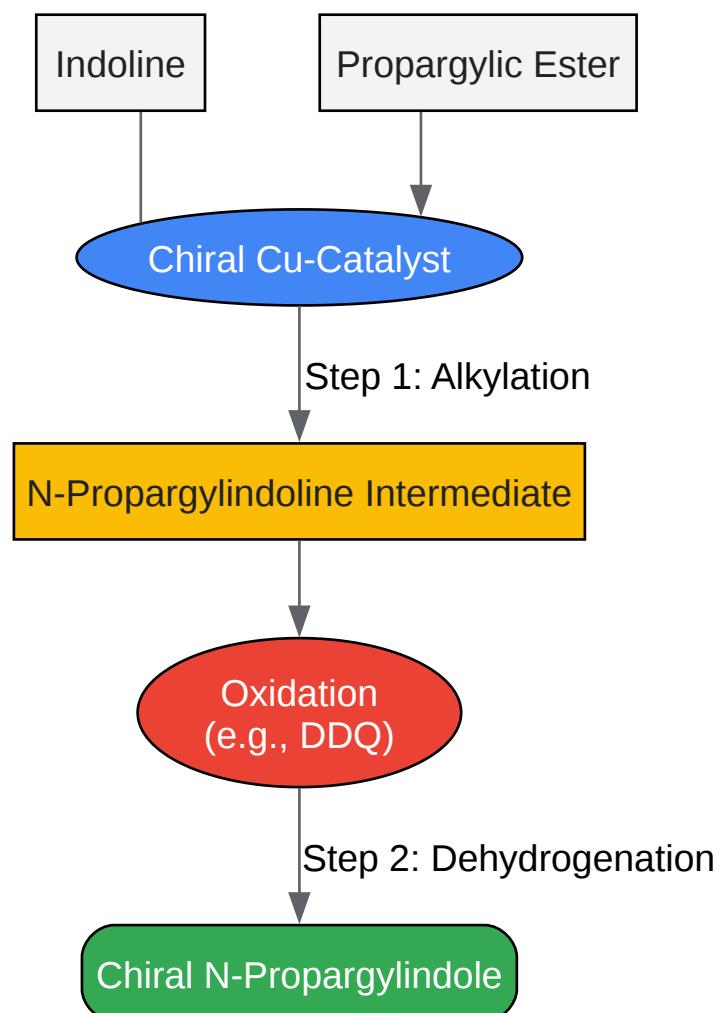
Method	Substrate	Electrophile / Coupling Partner	Catalyst System (mol%)	Yield (%)	ee (%)	Reference
Cu-Catalyzed Alkylation/Oxidation	Indoline	Phenylpropargylic ester	Cu(OAc) ₂ ·H ₂ O (5), (S)-Ligand (5.5)	85	92	[1]
Cu-Catalyzed Alkylation/Oxidation	4-Methylindoline	Phenylpropargylic ester	Cu(OAc) ₂ ·H ₂ O (5), (S)-Ligand (5.5)	86	88	[1]
Ni-Catalyzed C-C Coupling	N-alkenyl indole	(Bromoethyl)trimethylsilane	Nil ₂ (10), Ligand L8 (15)	89	97	[5]

| Ni-Catalyzed C-C Coupling | 5-Bromo-N-alkenyl indole | (Bromoethyl)trimethylsilane | Nil₂ (10), Ligand L8 (15) | 78 | 96 | [5] |

Mandatory Visualization

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Caption: Workflow for direct enantioselective N-propargylation.



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Caption: Workflow for indirect Cu-catalyzed N-propargylation.

Experimental Protocols

Protocol 1: Direct N-Propargylation of Carbazoles using Lithium Phosphate Catalyst

This protocol is based on the reaction conditions reported by Shao and coworkers.^[4]

- Materials:
 - Carbazole (0.05 mmol, 1.0 equiv)
 - C-alkynyl N,O-acetal (0.08 mmol, 1.6 equiv)

- (R)-Lithium SPINOL phosphate ((R)-Li[P2]) (0.0025 mmol, 5 mol%)
- Anhydrous toluene (1 mL)
- Inert atmosphere (Nitrogen or Argon)
- Procedure:
 - To an oven-dried reaction vial under an inert atmosphere, add the carbazole substrate, the C-alkynyl N,O-acetal, and the chiral lithium phosphate catalyst.
 - Add anhydrous toluene via syringe.
 - Stir the reaction mixture at the temperature specified in the literature (typically ranging from 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Concentrate the mixture under reduced pressure.
 - Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched N-propargylated carbazole.
 - Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Indirect N-Propargylation of Indoles via Cu-Catalyzed Alkylation/Oxidation

This protocol is adapted from the work of Zhu et al.[\[1\]](#)

- Step A: Enantioselective N-Propargylation of Indoline
 - Catalyst Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(OAc)₂·H₂O (3.0 mg, 0.015 mmol, 5 mol%) and the chiral (S)-ligand (7.8 mg, 0.0165 mmol, 5.5 mol%) to anhydrous methanol (1 mL). Stir the mixture at room temperature for 1 hour.

- Reaction Setup: Cool the catalyst solution to 0 °C. In a separate vial, dissolve the indoline substrate (0.33 mmol, 1.1 equiv), the propargylic ester (0.3 mmol, 1.0 equiv), and i-Pr₂NET (62 µL, 0.36 mmol, 1.2 equiv) in anhydrous methanol (2 mL).
- Alkylation: Add the substrate solution to the cold catalyst solution. Stir the resulting mixture at 0 °C for 5 hours.
- Workup: Allow the mixture to warm to room temperature and pass it through a short pad of silica gel, eluting with a hexanes/ethyl acetate mixture to obtain the crude N-propargylindoline product.

- Step B: Dehydrogenation to N-Propargylindole
 - Oxidation: Dissolve the crude N-propargylindoline from Step A in CH₂Cl₂ (3 mL). Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.33 mmol) in CH₂Cl₂ (3 mL) at room temperature.
 - Reaction: Stir the mixture for approximately 5 minutes until the reaction is complete (monitored by TLC).
 - Purification: Purify the crude product directly by flash column chromatography over silica gel (eluting with a hexanes/ethyl acetate mixture) to afford the final N-propargylindole.
 - Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC.[\[1\]](#)

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